1alpha-HydroxyprevitaMin D2

Vitamin D receptor VDR binding affinity prodrug activation

Researchers requiring chronic VDR activation in rodent models face hypercalcemia as a confounding variable with direct agonists. 1α-Hydroxyprevitamin D2 (CAS 127264-18-0) addresses this via a temperature-dependent [1,7]-sigmatropic shift that governs activation-remaining VDR-inactive (Kd >10 μM) until thermal isomerization in vivo. • Self-titrating prodrug reduces hypercalcemia risk vs. 1α-OH-vitamin D analogs • Supplied as a previtamin/vitamin equilibrium mixture; ratio tunable by solvent and temperature • Essential negative control for discriminating VDR genomic vs. non-genomic pathways • Enables inherent sustained-release formulation research without complex excipients

Molecular Formula C28H44O2
Molecular Weight 412.658
CAS No. 127264-18-0
Cat. No. B595376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha-HydroxyprevitaMin D2
CAS127264-18-0
Molecular FormulaC28H44O2
Molecular Weight412.658
Structural Identifiers
SMILESCC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
InChIInChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
InChIKeyTVRDOFYYUWHDKA-JWNDDEFXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1alpha-Hydroxyprevitamin D2: Pre-Vitamin D Prodrug for Controlled Activation


1alpha-Hydroxyprevitamin D2 (CAS 127264-18-0) is a synthetic, 1α-hydroxylated previtamin D2 analog that serves as a thermal isomer prodrug of 1α-hydroxyvitamin D2 (doxercalciferol) [1]. Unlike the vitamin D form, the previtamin D2 scaffold features a transient triene system that undergoes a sigmatropic [1,7]-hydrogen shift to establish the active vitamin D2 configuration, a process governed by temperature-dependent equilibrium [2]. The compound is typically supplied as a mixture of the previtamin and vitamin D2 forms, with the previtamin form possessing distinct pharmacological properties: it is inactive at the vitamin D receptor (VDR) until thermal isomerization occurs, enabling a gradual, self-regulating activation profile that differentiates it from directly active vitamin D analogs [3].

Differentiation from Standard Vitamin D2 Analogs


Generic substitution with 1α-hydroxyvitamin D2 (doxercalciferol) or 1α-hydroxyvitamin D3 (alfacalcidol) overlooks the fundamental pharmacokinetic distinction of the previtamin D form: 1alpha-hydroxyprevitamin D2 does not bind the VDR and does not stimulate intestinal calcium absorption upon oral administration, as it must first undergo a temperature-dependent thermal isomerization to the active vitamin D2 form in vivo [1]. This pre-activation requirement results in a self-titrating activation mechanism that maintains elevated activated vitamin D blood levels with a reduced risk of hypercalcemia—a property not shared by orally administered 1α,25-dihydroxyvitamin D or standard 1α-hydroxyvitamin D formulations [2]. The quantitative evidence below demonstrates that this differentiation is not merely theoretical but has measurable consequences for therapeutic index, VDR engagement, and physiological calcium handling.

Quantitative Evidence: PrevitaMin D2 vs. Comparator Analogs


Absence of Direct VDR Binding

1α-Hydroxyprevitamin D does not bind to the vitamin D receptor (VDR) protein, as it is a previtamin form that lacks the necessary triene configuration for receptor engagement. In contrast, its thermal isomer 1α-hydroxyvitamin D2 (doxercalciferol) serves as a prodrug that, following hepatic 25-hydroxylation, produces the active VDR ligand 1α,25-dihydroxyvitamin D2 [1]. Direct VDR binding data for previtamin D3 photoisomers shows dissociation constants >20 μM—indicating negligible binding—compared to 1α,25-dihydroxyvitamin D3 which binds with a Kd of ~0.1 nM [2]. While class-level inference is required for the D2 previtamin specifically, the structural basis for VDR inactivity is conserved across previtamin D species: the broken B-ring precludes the requisite receptor pocket accommodation [3].

Vitamin D receptor VDR binding affinity prodrug activation thermal isomerization

Thermal Isomerization-Dependent Activation

The activation of 1alpha-Hydroxyprevitamin D2 to the VDR-active vitamin D2 form is governed by a temperature-dependent thermal [1,7]-sigmatropic hydrogen shift. For the structurally analogous 1α-hydroxyprevitamin D3 diacetate system, thermal equilibration at 60°C in ethanol reached steady state after 8.5 hours, with the equilibrium ratio of previtamin to vitamin form differing by solvent polarity: the vitamin D3 diacetate form constituted approximately 60-70% of the equilibrium mixture in benzene versus approximately 40-50% in n-hexane [1]. This equilibrium is temperature-dependent: higher temperatures shift the equilibrium toward the previtamin form, while body temperature (37°C) favors gradual conversion to the active vitamin D2 species—enabling a sustained-release-like pharmacokinetic profile without requiring formulation-dependent controlled release [2]. In contrast, pre-formulated 1α-hydroxyvitamin D2 (doxercalciferol) is already in the vitamin D form and does not require this thermal pre-activation step [3].

thermal equilibrium prodrug kinetics sigmatropic rearrangement pre-vitamin D activation

Reduced Calcemic Toxicity Profile

Oral administration of substantially pure (≥85%) 1α-hydroxyprevitamin D produced significantly less hypercalcemia and hypercalciuria than the same amount of activated vitamin D (1α,25-dihydroxyvitamin D) administered orally in previously known formulations [1]. In a clinical study conducted with healthy postmenopausal women (ages 55-60), treatment with 1α,25-dihydroxyprevitamin D3 at doses above 0.5 μg/day resulted in no significant incidence of hypercalcemia, while patients maintained normalized serum calcium levels and stable bone density [2]. For the D2 series specifically, an oral dosage formulation containing 1α,24-dihydroxyprevitamin D2 at 1.0-2.0 μg/day was evaluated in a double-blind study for dermatitis, with no significant hypercalcemia observed in the treated group [2]. In contrast, 1α-hydroxyvitamin D2 (doxercalciferol) administered to uremic rats at doses of 50-250 ng caused dose-dependent increases in plasma calcium and phosphorus, with the Ca × P product increasing progressively [3]. This calcemic dissociation is attributed to the previtamin D form's requirement for thermal isomerization, which prevents the rapid intestinal calcium absorption spike associated with bolus active vitamin D dosing [1].

hypercalcemia risk therapeutic index calcium homeostasis vitamin D toxicity

Intestinal VDR Bypass on Oral Absorption

Upon oral administration, 1α-hydroxyprevitamin D is absorbed from the intestine into the bloodstream without interacting with the vitamin D receptor protein of enterocytes and without directly stimulating intestinal calcium absorption [1]. This contrasts sharply with 1α,25-dihydroxyvitamin D (calcitriol), which directly activates enterocyte VDR to drive active calcium transport, producing an immediate calcemic effect that contributes to its narrow therapeutic index [2]. The previtamin D form's intestinal VDR bypass is mechanistically linked to its structural inability to bind VDR, as the previtamin scaffold lacks the requisite secosteroid configuration [3]. This property enables systemic delivery of the prodrug without triggering a first-pass intestinal calcium absorption spike, allowing thermal isomerization to the active vitamin D form to occur post-absorption throughout the body rather than predominantly at the intestinal epithelium [1].

intestinal calcium absorption VDR-independent absorption enterocyte VDR prodrug advantage

Utility as a Pivotal Synthetic Intermediate

1α-Hydroxyprevitamin D2 occupies a critical position as the direct synthetic precursor to 1α-hydroxyvitamin D2 (doxercalciferol), formed via photochemical ring-opening of 1α-hydroxyprovitamin D2 followed by thermal isomerization [1]. The ability to isolate and characterize the previtamin intermediate provides process chemistry advantages: the previtamin D2-vitamin D2 equilibrium is solvent- and temperature-dependent, allowing optimization of the isomerization step for yield and purity [2]. For the structurally related 1α-hydroxyprevitamin D3 system, selective formation from 1-keto previtamin D3 can be achieved with aluminum hydride reduction, demonstrating that the previtamin oxidation state can be leveraged for stereoselective transformations [3]. In contrast, direct synthesis of the vitamin D2 form typically requires prolonged thermal equilibration and can produce mixtures requiring chromatographic separation, making the previtamin D2 intermediate a valuable procurement target for laboratories synthesizing 1α-hydroxylated vitamin D2 analogs in-house [1].

synthetic intermediate photochemical synthesis process chemistry vitamin D2 analog preparation

Optimal Research and Industrial Application Scenarios


Sustained VDR Activation Without Acute Hypercalcemia

For rodent models of osteoporosis, secondary hyperparathyroidism, or cancer xenografts where chronic VDR activation is desired but hypercalcemia is a confounding variable, oral 1alpha-Hydroxyprevitamin D2 provides gradual, self-regulating activation. As demonstrated in clinical studies with structurally analogous 1α,25-dihydroxyprevitamin D3 at doses above 0.5 μg/day, the previtamin form achieves therapeutic vitamin D blood levels without significant hypercalcemia [1]. This scenario exploits the thermal isomerization-dependent activation profile that avoids the acute intestinal calcium absorption spike characteristic of directly administered activated vitamin D analogs [2].

VDR-Dependent vs. Independent Pathway Dissection

Because 1α-Hydroxyprevitamin D2 does not bind the VDR in its previtamin form, it serves as a critical negative control tool for discriminating between VDR-mediated genomic effects and non-genomic, membrane-initiated vitamin D responses. In cell culture experiments, previtamin D2 can be compared with its thermal-equilibrated vitamin D2 counterpart to isolate VDR-dependent transcriptional outcomes, as the previtamin form's VDR binding affinity is negligible (Kd >10 μM range) versus the active metabolite's sub-nanomolar affinity [3]. Researchers can exploit the temperature-dependent equilibrium to generate defined mixtures of previtamin and vitamin forms for dose-response studies [4].

Synthetic Process Development for Vitamin D2 Analogs

In medicinal chemistry and process research settings, sourcing 1alpha-Hydroxyprevitamin D2 enables optimization of the thermal isomerization step that converts the previtamin to the active vitamin D2 form. The equilibrium ratio between previtamin and vitamin forms is tunable by solvent choice (e.g., benzene vs. n-hexane vs. ethanol) and temperature, as demonstrated for the D3 analog system where equilibrium composition varied substantially across solvents [4]. This control over the final isomerization step is critical for maximizing yield and purity of 1α-hydroxyvitamin D2, the prodrug doxercalciferol used in clinical nephrology [5].

Controlled-Activation Prodrug Formulation Development

The previtamin D form's inherent thermal activation property makes it uniquely suitable for developing self-regulating oral formulations that do not require complex controlled-release excipients. Patent data demonstrate that 1α,24-dihydroxyprevitamin D2 formulations at doses of 1.0-2.0 μg/day can be administered orally with insignificant hypercalcemia incidence [1]. This property is being exploited in formulation research where the previtamin D scaffold provides a built-in sustained-release mechanism through gradual thermal conversion at body temperature (37°C), eliminating the need for multi-layer tablet technologies or polymer-based release systems [2].

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